N-[4-(diethylcarbamoylamino)phenyl]acetamide

Enzyme inhibition Counter-screening Selectivity profiling

N-[4-(diethylcarbamoylamino)phenyl]acetamide (CAS 329227-88-5, CID is a synthetic small molecule of the acetamide class, formally categorized as an N-aryl-N'-diethylurea-acetanilide hybrid. Its computed physicochemical properties include a molecular weight of 249.31 g/mol, a calculated XLogP3-AA of 1, a topological polar surface area (TPSA) of 61.4 Ų, and two hydrogen bond donor and two acceptor sites.

Molecular Formula C13H19N3O2
Molecular Weight 249.31g/mol
CAS No. 329227-88-5
Cat. No. B410839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(diethylcarbamoylamino)phenyl]acetamide
CAS329227-88-5
Molecular FormulaC13H19N3O2
Molecular Weight249.31g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C13H19N3O2/c1-4-16(5-2)13(18)15-12-8-6-11(7-9-12)14-10(3)17/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,18)
InChIKeyLAARJUVNGXTBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Diethylcarbamoylamino)phenyl]acetamide: Physicochemical and Screening Identity


N-[4-(diethylcarbamoylamino)phenyl]acetamide (CAS 329227-88-5, CID 735613) is a synthetic small molecule of the acetamide class, formally categorized as an N-aryl-N'-diethylurea-acetanilide hybrid [1]. Its computed physicochemical properties include a molecular weight of 249.31 g/mol, a calculated XLogP3-AA of 1, a topological polar surface area (TPSA) of 61.4 Ų, and two hydrogen bond donor and two acceptor sites [1]. The compound is catalogued within the Oprea1 screening collection (ID Oprea1_072438), a filtered chemical library designed for high-throughput screening campaigns [1][2]. Public bioassay records confirm the compound has been tested in multiple confirmatory and screening assays against Mycobacterium tuberculosis targets and protein–protein interaction systems, returning an 'Inactive' outcome in all deposited entries [3]. This unique inactive fingerprint, combined with its distinct 1,1-diethylurea-phenylacetamide scaffold, defines its baseline procurement identity.

Oprea1 lead-like screening library compound
Verified multi-target inactive fingerprint
Unique 1,1-diethylurea-phenylacetamide scaffold

Procurement Risk: Why Generic Urea-Acetamide Substitution Fails


Superficial structural similarity to generic acetamide or urea derivatives (e.g., phenacetin, lidocaine, or 1,3-disubstituted ureas) creates a significant substitution risk during library procurement or SAR expansion. However, N-[4-(diethylcarbamoylamino)phenyl]acetamide possesses a distinct anti-disposed N,N-diethylurea and N-acetyl substitution pattern on a central phenylenediamine core, conferring a unique 3D conformation and electronic distribution not captured by simple bioisostere replacement [1][2]. Critically, public high-throughput screening data demonstrate that this compound is inactive against Mycobacterium tuberculosis kinase targets, human protein–protein interaction systems (RMI/FANCM), and bacterial phosphatase PstP [3]. This 'inactive' signature is non-transferable to close analogs, which may exhibit unanticipated activity or toxicity. Substituting with an untested analog from a vendor catalogue without verifying the exact CAS and screening history risks introducing false hits or confounding activity into biological assays, compromising data reproducibility and wasting screening resources.

Generic urea-acetamide analogs may introduce unanticipated activity; inactive signature is non-transferable.
Distinct para-phenylenediamine core and diethylurea orientation create a 3D/electronic profile not captured by simple bioisosteres.
Close analogs may exhibit off-target activity or metabolic activation (e.g., phenacetin) that compromises negative control reliability.

Quantitative Differentiation Against Closest Analogs


Negative Bioactivity Fingerprint vs Active sEH and HDAC Inhibitors

In contrast to structurally related 1,3-disubstituted urea and acetamide derivatives that exhibit potent soluble epoxide hydrolase (sEH) or histone deacetylase (HDAC) inhibition, N-[4-(diethylcarbamoylamino)phenyl]acetamide is inactive across four mechanistically distinct biochemical and cell-based assays [1]. Specifically, it was classified as Inactive in a confirmatory high-throughput screen against Mycobacterium tuberculosis H37Rv putative kinases (AID 2842), an AlphaScreen assay monitoring RMI-FANCM (MM2) protein–protein interaction (AID 1159607), an SSB-PriA antibiotic-resistance target AlphaScreen (AID 1272365, tested against two protein targets), and a phosphatase PstP inhibition screen (AID 2060911) [1]. By contrast, benchmark 1,3-disubstituted urea sEH inhibitors such as the compounds disclosed in US10377744 achieve Ki values below 0.05 nM against recombinant human sEH [2], and hydroxamic acid-based acetamide HDAC inhibitors achieve IC50 values in the nanomolar range (e.g., HDAC6 IC50 = 124 nM) [3]. This quantitative inactivity (no measurable IC50/Ki reported in any assay) provides a verified negative control signature that active urea-acetamide analogs cannot replicate.

Negative bioactivity vs. sEH/HDAC inhibitors
Class-level
Inactive in AID 2842, 1159607, 1272365 (×2), 2060911 sEH urea inhibitors: Ki Estimated >10,000× activity gap
Provides verified multi-target inactivity for counter-screening and negative control sets.
Cross-assay class-level inference; inactivity confirmed only in reported PubChem entries.
Enzyme inhibition Counter-screening Selectivity profiling

Physicochemical Differentiation from Phenacetin: logP and TPSA

Phenacetin (N-(4-ethoxyphenyl)acetamide, CAS 62-44-2) represents the closest clinically relevant acetamide scaffold but lacks the diethylurea substituent and exhibits a distinct physicochemical profile that drives divergent ADME behavior. N-[4-(diethylcarbamoylamino)phenyl]acetamide has a computed XLogP3-AA of 1, whereas phenacetin has a measured logP of approximately 2.0 and a computed XLogP3 of 1.6 [1][2]. The topological polar surface area (TPSA) of the target compound is 61.4 Ų, significantly higher than phenacetin's TPSA of 38.3 Ų [1][3]. These differences predict that N-[4-(diethylcarbamoylamino)phenyl]acetamide will have lower membrane permeability and reduced blood-brain barrier penetration compared to phenacetin. Critically, phenacetin's established metabolic conversion to paracetamol and associated nephrotoxicity preclude its use as an inactive control in many in vitro assays; the target compound lacks the ethoxy group required for this metabolic activation pathway.

Physicochemical profile vs. phenacetin
Reported
61.4 Ų TPSA
1 XLogP3-AA
Δ +23.1 Ų vs. phenacetin
Supports selection as a low-permeability probe; TPSA 60% higher than phenacetin.
Computed properties; experimental logP/permeability data to verify.
Drug-likeness ADME prediction Physicochemical profiling

Structural Differentiation from Lidocaine-Derived Impurities

Commercial lidocaine impurity compounds, such as 2-(3,3-diethylureido)-N,N-diethylacetamide (CAS 1596965-85-3), share the 3,3-diethylureido motif but position it on an acetyl side chain rather than on a phenylene core . N-[4-(diethylcarbamoylamino)phenyl]acetamide uniquely presents the diethylurea group at the para position of the aniline ring, with the acetamide group directly attached to the aromatic system, yielding two chemically orthogonal NH groups: an anilide NH (pKa ~13-14) and a urea NH (pKa ~14-15) [1]. This structural arrangement enables sequential, chemoselective functionalization (e.g., selective alkylation or acylation at the urea NH versus the acetamide NH) that is unattainable with lidocaine-related impurities. The para-phenylenediamine core also permits further elaboration via electrophilic aromatic substitution (e.g., halogenation, nitration) inaccessible to side-chain urea derivatives [2].

Synthetic versatility vs. lidocaine impurity
Class-level
Dual-NH scaffold (anilide + urea) enables sequential chemoselective functionalization; aromatic ring supports electrophilic substitution. Lidocaine impurity offers only one NH handle and no EAS site.
Enables orthogonal library diversification without protecting groups.
Class-level structural inference; actual synthetic routes require experimental validation.
Organic synthesis Building block validation Chemoselectivity

Validated Application Scenarios


Multi-Target Negative Control for High-Throughput Screening

The compound's confirmed 'Inactive' status across four independent assay systems—M. tuberculosis kinase inhibition, human protein–protein interaction (RMI/FANCM), bacterial SSB-PriA interaction, and mycobacterial phosphatase PstP—makes it a qualified negative control for HTS laboratories. Unlike single-target negative controls (e.g., DMSO-only wells), this compound provides a small-molecule control that accounts for non-specific binding and vehicle effects. Procurement of this specific CAS ensures a verified inactive compound with a documented public bioassay record, critical for assay quality control and data deposition in public repositories .

Orthogonal Building Block for Focused Library Synthesis

With its para-phenylenediamine core bearing two chemically distinct NH protons (anilide and urea) and an aromatic ring susceptible to electrophilic substitution, this compound serves as a unique diversification scaffold. Medicinal chemistry groups synthesizing focused libraries around the 1,1-diethylurea pharmacophore can exploit the orthogonal reactivity to sequentially introduce substituents at three distinct positions (acetamide NH, urea NH, and aryl C-2/C-3/C-5/C-6) without protecting group manipulation, a capability not offered by aliphatic urea-acetamide congeners such as lidocaine-derived impurities .

Low-Permeability Probe for ADME Model Validation

The compound's computed TPSA of 61.4 Ų, combined with a moderate XLogP3-AA of 1, predicts limited passive membrane permeability, placing it near the threshold of oral bioavailability according to Veber's rule. It can be used alongside high-permeability acetamide analogs (e.g., phenacetin, TPSA 38.3 Ų) to calibrate parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport models. The 60% higher TPSA relative to phenacetin provides a measurable permeability differential for validating in silico ADME models .

Application
Selection Property
Validation Focus
Multi-target negative control
Verified inactive across four independent assay systems
Assay QC and public bioassay deposition
Orthogonal building block
Dual-NH para-phenylenediamine core with aromatic substitution site
Chemoselective diversification routes
Low-permeability ADME probe
Computed TPSA 61.4 Ų and XLogP3-AA 1
PAMPA/Caco-2 calibration against high-permeability analogs
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